molecular formula C20H20FN3O B5876779 4-cyano-2-fluoro-N-[2-(4-methyl-1-piperidinyl)phenyl]benzamide

4-cyano-2-fluoro-N-[2-(4-methyl-1-piperidinyl)phenyl]benzamide

Cat. No. B5876779
M. Wt: 337.4 g/mol
InChI Key: XOEAEYODFJNGGZ-UHFFFAOYSA-N
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Description

4-cyano-2-fluoro-N-[2-(4-methyl-1-piperidinyl)phenyl]benzamide (CFMPB) is a chemical compound that has gained significant attention in scientific research due to its potential pharmacological properties. CFMPB belongs to the class of benzamide derivatives, which are known for their wide range of biological activities, including antipsychotic, anti-inflammatory, analgesic, and antitumor effects. CFMPB has been shown to exhibit a selective affinity for dopamine D3 receptors, which are implicated in several neurological disorders, including addiction, schizophrenia, and Parkinson's disease.

Mechanism of Action

4-cyano-2-fluoro-N-[2-(4-methyl-1-piperidinyl)phenyl]benzamide exerts its pharmacological effects by selectively binding to dopamine D3 receptors, which are predominantly expressed in the mesolimbic and mesocortical regions of the brain. By modulating dopamine signaling, 4-cyano-2-fluoro-N-[2-(4-methyl-1-piperidinyl)phenyl]benzamide can regulate reward-related behaviors, cognitive function, and motor activity. 4-cyano-2-fluoro-N-[2-(4-methyl-1-piperidinyl)phenyl]benzamide has also been shown to modulate other neurotransmitter systems, including glutamate and GABA, which are implicated in several neurological disorders.
Biochemical and Physiological Effects
4-cyano-2-fluoro-N-[2-(4-methyl-1-piperidinyl)phenyl]benzamide has been shown to induce a dose-dependent increase in dopamine release in the prefrontal cortex and nucleus accumbens, which are key regions involved in reward processing and addiction. 4-cyano-2-fluoro-N-[2-(4-methyl-1-piperidinyl)phenyl]benzamide has also been shown to increase the expression of brain-derived neurotrophic factor (BDNF), a protein that is essential for neuronal survival and plasticity, in the prefrontal cortex and hippocampus. Additionally, 4-cyano-2-fluoro-N-[2-(4-methyl-1-piperidinyl)phenyl]benzamide has been shown to enhance neurogenesis, the process of generating new neurons, in the hippocampus, which is implicated in learning and memory.

Advantages and Limitations for Lab Experiments

4-cyano-2-fluoro-N-[2-(4-methyl-1-piperidinyl)phenyl]benzamide has several advantages for use in laboratory experiments, including its high selectivity for dopamine D3 receptors, its ability to cross the blood-brain barrier, and its favorable pharmacokinetic properties. However, 4-cyano-2-fluoro-N-[2-(4-methyl-1-piperidinyl)phenyl]benzamide also has some limitations, including its relatively short half-life, which may require frequent dosing, and its potential for off-target effects, which may complicate data interpretation.

Future Directions

4-cyano-2-fluoro-N-[2-(4-methyl-1-piperidinyl)phenyl]benzamide has significant potential for further research and development in several areas, including addiction, schizophrenia, Parkinson's disease, and cancer. Future studies should focus on elucidating the molecular mechanisms underlying 4-cyano-2-fluoro-N-[2-(4-methyl-1-piperidinyl)phenyl]benzamide's pharmacological effects, optimizing its pharmacokinetic properties, and exploring its potential for clinical translation. Additionally, further studies are needed to investigate the safety and efficacy of 4-cyano-2-fluoro-N-[2-(4-methyl-1-piperidinyl)phenyl]benzamide in humans, which will require rigorous preclinical and clinical testing.

Synthesis Methods

4-cyano-2-fluoro-N-[2-(4-methyl-1-piperidinyl)phenyl]benzamide can be synthesized using a multistep process that involves the reaction of 2-fluoro-4-nitrobenzoic acid with 4-methylpiperidine, followed by the reduction of the nitro group to an amino group, and subsequent coupling with 2-(4-cyanophenyl)acetic acid to form the final product. The synthesis of 4-cyano-2-fluoro-N-[2-(4-methyl-1-piperidinyl)phenyl]benzamide has been optimized to produce high yields and purity, making it suitable for further research and development.

Scientific Research Applications

4-cyano-2-fluoro-N-[2-(4-methyl-1-piperidinyl)phenyl]benzamide has been extensively studied for its potential therapeutic applications in several neurological and psychiatric disorders. In preclinical studies, 4-cyano-2-fluoro-N-[2-(4-methyl-1-piperidinyl)phenyl]benzamide has shown promising results in reducing drug-seeking behavior in animal models of addiction, improving cognitive function in animal models of schizophrenia, and enhancing motor function in animal models of Parkinson's disease. 4-cyano-2-fluoro-N-[2-(4-methyl-1-piperidinyl)phenyl]benzamide has also been investigated for its potential antitumor activity, with studies showing that it can inhibit the growth of several cancer cell lines.

properties

IUPAC Name

4-cyano-2-fluoro-N-[2-(4-methylpiperidin-1-yl)phenyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20FN3O/c1-14-8-10-24(11-9-14)19-5-3-2-4-18(19)23-20(25)16-7-6-15(13-22)12-17(16)21/h2-7,12,14H,8-11H2,1H3,(H,23,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOEAEYODFJNGGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C2=CC=CC=C2NC(=O)C3=C(C=C(C=C3)C#N)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20FN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-cyano-2-fluoro-N-[2-(4-methylpiperidin-1-yl)phenyl]benzamide

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